![molecular formula C20H14FN3O2S2 B2719674 (E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide CAS No. 1006761-15-4](/img/structure/B2719674.png)
(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been used in various applications, including as chemosensors for the detection of ions in water .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzothiazole derivatives are often synthesized through reactions involving 2-hydroxybenzaldehyde and 2-amino-6-methoxybenzothiazole .Chemical Reactions Analysis
Benzothiazole derivatives have been used as chemosensors, changing color in response to certain ions . For example, a benzothiazole azo dye known as “BAN” changes from pink to blue when reacted with mercury(II) ions due to the formation of a 2:1 coordination complex .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity : A study by Yolal et al. (2012) explored the synthesis of similar compounds with the aim to evaluate their antimicrobial activities. They found that these compounds exhibited high activity against Mycobacterium smegmatis, suggesting potential use in treating bacterial infections (Yolal et al., 2012).
Cancer Chemotherapy : Romagnoli et al. (2021) synthesized a series of compounds, including those with a benzo[b]thiophene scaffold, showing potent antiproliferative agents. This suggests a potential application in cancer chemotherapy (Romagnoli et al., 2021).
Chemical Synthesis
Synthesis of Complex Compounds : A study by Taha et al. (2014) focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for creating more complex molecules, which could be useful in various chemical and pharmacological applications (Taha et al., 2014).
Antidepressant Drug Development : Research by Orus et al. (2002) involved synthesizing benzo[b]thiophene derivatives to develop new dual antidepressant drugs. This highlights the compound's potential in the development of psychiatric medications (Orus et al., 2002).
Therapeutic Potential
Anticancer Agents : Osmaniye et al. (2018) synthesized new derivatives of benzothiazole, which were investigated for their anticancer activity. The study indicates the potential of these compounds in developing new cancer treatments (Osmaniye et al., 2018).
Cytotoxicity and Apoptosis Induction : Kumbhare et al. (2014) evaluated isoxazole derivatives for their cytotoxicity against various cancer cell lines. They found that these compounds induced apoptosis in cancer cells, suggesting their potential in cancer therapy (Kumbhare et al., 2014).
Synthesis of Analgesic and Antiproliferative Compounds : Vijaya Raj et al. (2007) reported the synthesis of compounds with analgesic, antifungal, antibacterial, and antiproliferative activities, offering a broad spectrum of therapeutic applications (Vijaya Raj et al., 2007).
Fluorinated Benzothiazoles for Cytotoxicity : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles showing potent cytotoxicity in vitro, indicating potential use in targeted cancer therapies (Hutchinson et al., 2001).
Future Directions
properties
IUPAC Name |
3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S2/c1-26-15-7-8-17-18(11-15)28-20(23-17)24(22-12-16-6-3-9-27-16)19(25)13-4-2-5-14(21)10-13/h2-12H,1H3/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEHHUCUYYZWPC-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)F)N=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)F)/N=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide |
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